
5-(Hydroxymethyl)-2-nitrophenol
Overview
Description
5-(Hydroxymethyl)-2-nitrophenol is an organic compound characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenol typically involves the nitration of 5-(Hydroxymethyl)phenol. The reaction is carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products
Oxidation: 5-(Carboxymethyl)-2-nitrophenol.
Reduction: 5-(Hydroxymethyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry
5-(Hydroxymethyl)-2-nitrophenol serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules: The compound acts as a building block for creating more complex chemical entities.
- Reagent in Chemical Reactions: It participates in various chemical transformations due to its reactive functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that it may possess antimicrobial effects, making it a candidate for further exploration in microbiological applications.
- Antioxidant Activity: Its antioxidant properties are being investigated for potential therapeutic uses.
Medicine
Ongoing research is examining the potential of this compound as a therapeutic agent:
- Chemotherapy Applications: The compound's unique structure may allow it to interact with cellular mechanisms, leading to apoptosis in cancer cells when incorporated into DNA . This makes it a candidate for further study in cancer treatment protocols.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: DNA Repair Mechanisms
Research involving the incorporation of 5-hydroxymethyluracil (a derivative related to this compound) into DNA highlighted its role in studying DNA repair mechanisms. The compound was shown to induce apoptosis when incorporated above a certain threshold, providing insights into cellular responses to oxidative damage .
Environmental Implications
The compound is part of a broader class of nitrophenols that have significant environmental implications. Research has indicated that nitrophenols can act as pollutants affecting air quality and water systems. Understanding their degradation pathways and reactivity can lead to better environmental management practices .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-nitrophenol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the phenol ring
Biological Activity
5-(Hydroxymethyl)-2-nitrophenol, a compound belonging to the nitrophenol family, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
- Molecular Formula : C7H7N2O3
- Molecular Weight : 169.14 g/mol
- Structure : The compound features a hydroxymethyl group and a nitro group attached to a phenolic ring, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Cytotoxicity : Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective cytotoxicity, suggesting potential applications in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival. For instance, it has been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory responses.
- Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes, this compound can modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage .
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating potent antimicrobial properties.
- Cytotoxicity in Cancer Cells :
- Antioxidant Activity Assessment :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Hydroxymethyl)-2-nitrophenol, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : Synthesis typically involves nitration and hydroxymethylation of phenol derivatives under controlled conditions. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group.
- Hydroxymethylation : Employ formaldehyde in basic media (e.g., NaOH) for substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Characterization :
- NMR (¹H/¹³C): Verify substitution patterns (e.g., aromatic proton splitting ).
- IR : Confirm –NO₂ (~1520 cm⁻¹) and –OH (~3400 cm⁻¹) stretches .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference spectra (e.g., base peak at m/z 169) .
Q. What thermodynamic properties (e.g., melting point, enthalpy of fusion) are reported for this compound, and how should researchers validate these parameters experimentally?
- Methodological Answer :
- Reported Data :
Property | Value (Literature) | Experimental Method | Source |
---|---|---|---|
Melting Point (Tfus) | 34–37°C | Differential Scanning Calorimetry (DSC) | |
ΔfusH (Enthalpy of Fusion) | 18.5 kJ/mol | Calorimetry |
- Validation : Replicate measurements using DSC with a heating rate of 10°C/min under nitrogen. Cross-check purity via HPLC (>98%) to avoid eutectic effects .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Look for a deshielded aromatic proton at δ 8.2–8.4 ppm (ortho to –NO₂) and a hydroxymethyl (–CH₂OH) triplet at δ 4.5–4.7 ppm .
- IR : Assign –NO₂ asymmetric stretch (1520 cm⁻¹) and phenolic –OH (broad peak ~3400 cm⁻¹) .
- GC-MS : Match retention index and fragmentation pattern (e.g., loss of –CH₂OH [m/z 123]) to NIST reference libraries .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., ΔfusH) for this compound across different studies?
- Methodological Answer :
- Systematic Calorimetry : Perform DSC in triplicate with standardized protocols (e.g., sample mass <5 mg, sealed aluminum pans).
- Purity Assessment : Use high-resolution LC-MS to rule out impurities >0.5% that skew ΔfusH .
- Data Normalization : Compare enthalpy values adjusted for molar mass and crystal lattice energy using computational tools (e.g., COSMOtherm) .
Q. What experimental designs are recommended to investigate the toxicokinetics of this compound, particularly its placental transfer potential?
- Methodological Answer :
- In Vitro Models : Use human placental perfusions to measure transfer rates under physiological flow conditions .
- Tracer Studies : Synthesize ¹⁴C-labeled analogs and track distribution in pregnant rodent models via autoradiography .
- Metabolite Profiling : Apply LC-MS/MS to identify phase I/II metabolites (e.g., glucuronides) in maternal/fetal plasma .
Q. What strategies should be employed to assess the environmental degradation pathways of this compound under varying redox conditions?
- Methodological Answer :
- Redox Gradients : Simulate aerobic (O₂-rich) vs. anaerobic (Fe²⁺/S²⁻) systems in batch reactors. Monitor degradation via:
- UV-Vis Spectroscopy : Nitro group reduction (λmax shift from 420 nm to 340 nm) .
- GC-MS : Detect intermediate amines (e.g., 5-(Hydroxymethyl)-2-aminophenol).
- Isotopic Labeling : Use ¹⁵N-labeled –NO₂ to trace denitrification pathways via HRMS .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density:
- Nitro Group : Electron-withdrawing effect activates the aromatic ring at the para position.
- Hydroxymethyl : Stabilizes transition states via hydrogen bonding in SNAr mechanisms .
- Kinetic Studies : Compare reaction rates with analogs (e.g., 5-Methyl-2-nitrophenol) to isolate electronic effects .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with HPLC quantification. Test solvents (e.g., water, ethanol, DCM) at 25°C.
- Molecular Dynamics (MD) : Simulate solvation shells to explain anomalies (e.g., hydrogen bonding in water vs. π-π interactions in toluene) .
- Literature Review : Cross-reference with structurally similar nitrophenols (e.g., 2-Nitrophenol solubility: 1.2 g/100 mL in water ).
Q. Methodological Tables
Table 1. Key Spectral Peaks for Structural Confirmation
Technique | Key Peaks/Markers | Reference |
---|---|---|
¹H NMR (DMSO-d6) | δ 8.3 (d, J=8.5 Hz, H-3), δ 4.6 (t, –CH₂OH) | |
IR (KBr) | 1520 cm⁻¹ (–NO₂), 3400 cm⁻¹ (–OH) | |
GC-MS | Base peak: m/z 169 ([M–CH₂OH]⁺) |
Table 2. Comparative Toxicokinetic Data Gaps
Parameter | Data Deficiency | Proposed Methodology | Source |
---|---|---|---|
Placental Transfer | No human or mammalian data | Ex vivo placental perfusion | |
Metabolite Identification | Limited LC-MS/MS profiles | ¹⁴C-labeling + HRMS |
Properties
IUPAC Name |
5-(hydroxymethyl)-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRYKXELURVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561239 | |
Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61161-83-9 | |
Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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